3-Methylmalic acid

Beschreibung

Definition and Stereochemical Forms of 3-Methylmalic Acid

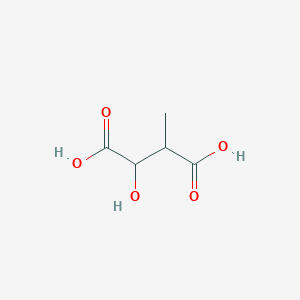

This compound is a dicarboxylic acid. Chemically, it is a derivative of succinic acid, featuring a hydroxyl group on the second carbon (C2) and a methyl group on the third carbon (C3). Its systematic IUPAC name is 2-hydroxy-3-methylbutanedioic acid . It is also commonly referred to as β-Methylmalic acid .

The structure of this compound contains two chiral centers at carbons C2 and C3. This stereochemical complexity means that the molecule can exist in four distinct stereoisomeric forms. These arise from the different spatial arrangements of the substituent groups around the two chiral carbons. The four stereoisomers are two pairs of enantiomers, specifically the (2R,3R) and (2S,3S) pair, and the (2R,3S) and (2S,3R) pair.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2-hydroxy-3-methylbutanedioic acid |

| Synonyms | This compound, β-Methylmalic acid, 2-Hydroxy-3-methylsuccinic acid |

| Molecular Formula | C₅H₈O₅ hmdb.ca |

| Molar Mass | 148.11 g/mol hmdb.ca |

| Structure | A dicarboxylic acid based on a succinic acid backbone with hydroxy and methyl substituents at positions 2 and 3, respectively. hmdb.ca |

Table 2: Stereoisomers of this compound

| Stereoisomer | Configuration at C2 | Configuration at C3 | Chirality |

|---|---|---|---|

| (2R, 3R)-3-Methylmalic acid | R | R | Chiral |

| (2S, 3S)-3-Methylmalic acid | S | S | Chiral |

| (2R, 3S)-3-Methylmalic acid | R | S | Chiral |

Historical Context and Significance in Metabolic Investigations

The study of inborn errors of metabolism, pioneered by Archibald Garrod in the early 20th century, has led to the identification of numerous metabolic disorders through the accumulation of specific organic acids. wikipedia.org Conditions such as methylmalonic acidemia, characterized by the buildup of methylmalonic acid, are well-documented and are key diagnostic targets in newborn screening. nih.govnih.govnih.gov

The historical and metabolic significance of this compound, however, is more specialized and primarily documented within the realm of microbial biochemistry rather than human metabolic disorders. Early research, dating back to 1970, identified the formation of β-methylmalate from propionate (B1217596) and glyoxylate (B1226380) in cell-free systems of the bacterium Bacillus. nih.gov This established its role as a product of microbial metabolism.

More recent and detailed investigations have placed β-methylmalyl-CoA, the coenzyme A derivative of this compound, as a key intermediate in the methylaspartate cycle . nih.gov This cycle is a pathway for acetate (B1210297) assimilation used by some microorganisms, such as the archaeon Haloarcula hispanica. nih.gov In this cycle, β-methylmalyl-CoA is cleaved into propionyl-CoA and glyoxylate. nih.gov Research has also indicated that the hydrolysis of β-methylmalyl-CoA would result in the formation of free β-methylmalate (this compound), which is considered a potential dead-end product in this specific metabolic context. nih.gov

Unlike the accumulation of compounds such as 3-methylglutaconic acid, which is a discriminative feature for a group of inherited metabolic diseases, this compound is not currently recognized as a primary biomarker for a specific human inborn error of metabolism. nih.govnih.gov Its significance in contemporary research lies in understanding alternative carbon metabolism pathways in microorganisms, which can have implications for biotechnology and microbial engineering. This is distinct from the roles of its isomer, 2-methylmalic acid (citramalic acid), which is studied as a microbial metabolite and potential precursor for industrial chemicals, and methylsuccinic acid, which is associated with certain inborn errors of metabolism like ethylmalonic encephalopathy. hmdb.cahealthmatters.io

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-hydroxy-3-methylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c1-2(4(7)8)3(6)5(9)10/h2-3,6H,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPYQJIHHTGFBLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80976274 | |

| Record name | 2-Hydroxy-3-methylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80976274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608-41-3 | |

| Record name | 2-Hydroxy-3-methylbutanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Methylmalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-methylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80976274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-3-methylbutanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biochemical Pathways of 3 Methylmalic Acid Metabolism

Endogenous Formation and Intermediacy of 3-Methylmalic Acid

This compound arises endogenously through several key metabolic pathways, serving as an intermediate in the breakdown of specific nutrient classes. Its presence and levels are often indicative of the flux through these catabolic routes.

Propionate (B1217596) metabolism is a significant source for the endogenous formation of compounds related to this compound, particularly methylmalonic acid (MMA) and its precursor, methylmalonyl-CoA. Propionate, derived from the breakdown of certain amino acids and odd-chain fatty acids, is converted to propionyl-CoA. This molecule is then carboxylated by propionyl-CoA carboxylase to form methylmalonyl-CoA wikipedia.orgnewenglandconsortium.orgnih.govcuni.cz. Methylmalonyl-CoA is a critical intermediate that is isomerized by methylmalonyl-CoA mutase (MCM) into succinyl-CoA, anaplerotic to the citric acid cycle wikipedia.orgnewenglandconsortium.orghmdb.canih.gov. When there are defects in this pathway, such as deficiencies in MCM or its cofactor vitamin B12, methylmalonic acid can accumulate newenglandconsortium.orghmdb.canih.govplos.org. Propionic acid itself can also be a direct precursor in certain metabolic contexts nih.gov.

The catabolism of branched-chain amino acids (BCAAs)—valine, isoleucine, methionine, and threonine—significantly contributes to the pool of propionate and its derivatives, including methylmalonic acid wikipedia.orgnewenglandconsortium.orgnih.govhmdb.canih.govsmolecule.comsigmaaldrich.commedscape.comfrontiersin.orgfloridanewbornscreening.comnih.govescholarship.orgwikipedia.orgopenagrar.denih.govcocukmetabolizma.commhmedical.com. These amino acids are metabolized through a series of steps that ultimately yield propionyl-CoA or acetyl-CoA cocukmetabolizma.commhmedical.com. Specifically, isoleucine and, to a lesser extent, valine and methionine, are catabolized to propionyl-CoA, which then enters the propionate metabolism pathway wikipedia.orgnewenglandconsortium.orgnih.govmedscape.comfrontiersin.orgfloridanewbornscreening.comnih.govescholarship.orgcocukmetabolizma.commhmedical.com. Defects in the enzymes responsible for the breakdown of these amino acids can lead to the accumulation of methylmalonic acid newenglandconsortium.orghmdb.canih.govplos.orgmedscape.comwikipedia.orgcocukmetabolizma.com.

The breakdown of odd-chain fatty acids and the side chain of cholesterol also contribute to the pool of propionyl-CoA and subsequently methylmalonic acid wikipedia.orgnewenglandconsortium.orgnih.govcuni.cznih.govplos.orgmedscape.comfrontiersin.orgfloridanewbornscreening.comwikipedia.orgnih.gov. Beta-oxidation of odd-chain fatty acids terminates with propionyl-CoA, which then enters the propionate metabolic pathway cuni.cz. Similarly, cholesterol degradation pathways also yield precursors that feed into this metabolic route wikipedia.orgnewenglandconsortium.orgnih.govmedscape.comfrontiersin.orgnih.gov. Consequently, impairments in the degradation of these substrates are directly linked to the accumulation of methylmalonic acid newenglandconsortium.orgplos.orgmedscape.comnih.gov.

Enzymatic Synthesis of Beta-Methylmalate (this compound)

While methylmalonic acid is a significant metabolic intermediate, the direct synthesis of this compound (β-methylmalate) has been linked to a specific enzyme.

The human mitochondrial enzyme Citrate Lyase Beta-Like (CLYBL) has been identified as possessing malate (B86768) synthase and β-methylmalate synthase activity researchgate.netnih.govuniprot.orgasm.orgfrontiersin.orgresearchgate.net. This enzyme catalyzes the condensation of glyoxylate (B1226380) with acetyl-CoA to form malate, and crucially for this discussion, it mediates the conversion of glyoxylate and propionyl-CoA to β-methylmalate (this compound) researchgate.netnih.govuniprot.orgresearchgate.net. This pathway represents a direct enzymatic route for the synthesis of this compound.

Table 1: Kinetic Parameters of Human CLYBL for Malate and β-Methylmalate Synthesis

| Reaction | Substrates | Product | kcat (s⁻¹) | Reference |

| Malate Synthase Activity | Glyoxylate + Acetyl-CoA | Malate | 0.146 | uniprot.org |

| β-Methylmalate Synthase Activity | Glyoxylate + Propionyl-CoA | β-Methylmalate | 0.09 | uniprot.org |

| β-Methylmalate Synthase Activity (alternative value) | Glyoxylate + Propionyl-CoA | β-Methylmalate | 0.135 | uniprot.org |

Note: Values are reported with standard error where available in the source.

The enzymatic synthesis of this compound by CLYBL utilizes glyoxylate and propionyl-CoA as direct precursors researchgate.netnih.govuniprot.orgresearchgate.net. Glyoxylate is a common metabolic intermediate, while propionyl-CoA is derived from the catabolism of propionate, odd-chain fatty acids, cholesterol, and branched-chain amino acids, as detailed in section 2.1. Thus, the availability of these precursors directly influences the rate of this compound synthesis via CLYBL.

Compound List:

this compound (β-methylmalic acid)

Propionate

Propionyl-CoA

Methylmalonyl-CoA

Succinyl-CoA

Methylmalonic acid (MMA)

Valine

Isoleucine

Methionine

Threonine

Acetyl-CoA

Glyoxylate

Malate

Malyl-CoA

Citramalyl-CoA

Citrate

Propionic acid

Odd-chain fatty acids

Cholesterol

Vitamin B12 (Cobalamin)

Adenosylcobalamin

Propionylcarnitine

3-hydroxypropionic acid (3-OHPA)

Methylcitric acid

Glutathione

Cysteine

Cysteamine

3-hydroxyisobutyrate (B1249102)

(S)-methylmalonic semialdehyde (MMSA)

(R)-aminoisobutyric acid (AIBA)

(R)-methylmalonic semialdehyde

Thymine

Malonic acid

Malonyl-CoA

3-hydroxy-3-methylglutaryl-CoA

3-methylglutaconic acid

3-methylglutaric acid

3-hydroxyisovaleric acid

3-methylcrotonyl-CoA

3-methylcrotonylglycine (B26124)

3-methyl-3-butenoic acid

3-hydroxycaproic acid

Degradation and Fates of this compound Metabolites

The specific degradation pathways and fates of this compound itself are less extensively detailed in the literature compared to its closely related compound, methylmalonic acid (MMA). However, research indicates that L-threo-3-methylmalate can be formed through the rearrangement of L-2-hydroxyglutarate, catalyzed by adenosylcobalamin-dependent glutamate (B1630785) mutase sigmaaldrich.com. This suggests enzymatic interconversion within metabolic networks.

In the broader context of methylmalonic acid metabolism, the primary fate of methylmalonyl-CoA (derived from propionyl-CoA) is its conversion to succinyl-CoA by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase (MUT) researchgate.netnih.govwikipedia.orggwu.edu. Succinyl-CoA then enters the TCA cycle. When the MUT enzyme or its cofactor is deficient, methylmalonic acid can accumulate wikipedia.orgnih.govmedlineplus.gov. Furthermore, intracellular esterases have the capacity to remove the methyl group from methylmalonic acid, yielding malonic acid wikipedia.org. The metabolic fate of this compound is likely to involve similar enzymatic transformations that integrate it into central metabolic intermediates.

Interrelationships with Tricarboxylic Acid (TCA) Cycle Function

The metabolic pathways involving this compound and methylmalonic acid are intimately linked to the function of the Tricarboxylic Acid (TCA) cycle. The conversion of methylmalonyl-CoA to succinyl-CoA serves as an anaplerotic reaction, meaning it replenishes TCA cycle intermediates, thereby supporting continuous cycle operation and energy production researchgate.netnih.govwikipedia.orgcore.ac.uknih.govmdpi.com.

Furthermore, MMA has been shown to directly affect TCA cycle metabolites. Exposure to MMA can lead to an accumulation of succinate (B1194679) and a depletion of fumarate, consistent with the inhibition of succinate dehydrogenase (SDH) biorxiv.org. Malate and isocitrate levels also tend to decrease under MMA exposure biorxiv.org. These alterations disrupt the electron flow within the mitochondria, compromise oxidative phosphorylation, and reduce ATP production biorxiv.orgresearchgate.net. Consequently, MMA can inhibit mitochondrial respiration and electron transport chain (ETC) activity, leading to mitochondrial distress and increased reactive oxygen species (ROS) production mdpi.combenchchem.comnih.gov.

Table 1: Observed Changes in TCA Cycle Enzymes and Metabolites in Methylmalonic Acidemia Models

| Component | Observed Change in MMA Models | Source(s) |

| TCA Cycle Enzymes | ||

| 2-oxoglutarate dehydrogenase (Ogdh) | Decreased protein levels and activity | core.ac.uknih.gov |

| Malate dehydrogenase 2 (Mdh2) | Decreased protein levels | core.ac.uknih.gov |

| Fumarate hydratase (FH) | Increased mRNA levels, reduced protein levels | core.ac.uknih.gov |

| Citrate synthase | No significant change in quantity or activity | core.ac.uknih.gov |

| Isocitrate dehydrogenase 2/3 | No significant change in quantity or activity | core.ac.uknih.gov |

| Succinyl-CoA synthase | No significant change in quantity or activity | core.ac.uknih.gov |

| Succinate dehydrogenase (SDH) | No significant change in quantity or activity (but inhibited by MMA) | core.ac.uknih.govbiorxiv.org |

| TCA Cycle Metabolites | ||

| Succinate | Increased | biorxiv.org |

| Fumarate | Decreased | biorxiv.org |

| Malate | Decreased | biorxiv.org |

| Isocitrate | Decreased | biorxiv.org |

The disruption of these pathways highlights the critical role of proper methylmalonic acid metabolism in maintaining mitochondrial function and TCA cycle integrity, which are fundamental for cellular energy production.

Enzymology and Protein Interactions in 3 Methylmalic Acid Metabolism

The metabolic pathways connected to 3-methylmalic acid involve a sophisticated interplay of various enzymes and their cofactors. These proteins are crucial for the synthesis and degradation of precursors and related metabolites, ensuring the proper flow (flux) through the pathway. Deficiencies in these enzymes can lead to significant metabolic disorders.

Advanced Analytical Methodologies for 3 Methylmalic Acid in Research

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry (MS) offers unparalleled selectivity and sensitivity for the quantification of low-abundance metabolites like 3-methylmalic acid. The two predominant MS-based approaches involve coupling with either gas or liquid chromatography. These hyphenated techniques allow for the physical separation of analytes prior to their detection and quantification by the mass spectrometer, which is crucial for resolving this compound from structurally similar compounds.

Gas chromatography-mass spectrometry (GC-MS) has been a longstanding method for the analysis of organic acids. For a non-volatile compound like this compound, chemical derivatization is a mandatory step to increase its volatility and thermal stability for GC analysis.

A common derivatization procedure involves the reaction with agents like 2,3,4,5,6-pentafluorobenzyl bromide (PFB-Br) in the presence of a base such as N,N-diisopropylethylamine (Hünig base). nih.gov This reaction converts the acidic carboxyl groups into PFB esters. In some cases, this process can result in a tripentafluorobenzyl derivative, which can be readily analyzed. nih.gov Following derivatization, the sample is injected into the GC-MS system. Quantification is typically performed using selected ion monitoring (SIM), where the mass spectrometer is set to detect specific mass fragments characteristic of the derivatized analyte, providing high specificity. nih.govnih.gov The use of a stable isotope-labeled internal standard, such as deuterated analogs, is critical for correcting variations during sample preparation and analysis. nih.gov

| Parameter | Example Protocol Detail | Source |

| Derivatization Agent | 2,3,4,5,6-pentafluorobenzyl bromide (PFB-Br) with Hünig base | nih.gov |

| Incubation | 60 minutes at 80°C | nih.gov |

| Injection Mode | Splitless | nih.gov |

| Ionization Mode | Negative-ion chemical ionization (NICI) | nih.gov |

| Detection Mode | Selected Ion Monitoring (SIM) | nih.govnih.gov |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for analyzing organic acids like this compound in many research laboratories. nih.govresearchgate.net It often requires less extensive sample preparation than GC-MS and can sometimes analyze the compound without derivatization. nih.govspringernature.com

In a typical LC-MS/MS workflow, the analyte is separated from other matrix components on a reversed-phase column (e.g., C18). researchgate.netpafmj.org The eluent from the LC system is then introduced into the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI). nih.govresearchgate.net Tandem mass spectrometry (MS/MS) is employed for detection, most often in the multiple reaction monitoring (MRM) mode. nih.govspringernature.com This involves selecting a specific precursor ion (the molecular ion of the analyte) and then monitoring for a characteristic product ion after fragmentation, a highly specific process that significantly reduces background noise. nih.gov While underivatized methods exist, derivatization to form butyl esters is also common, as it can improve chromatographic retention and ionization efficiency in positive ion mode. researchgate.netthermofisher.comthermofisher.com

Chromatographic Separation Challenges and Innovations for this compound

The primary analytical challenge in the quantification of this compound is its chromatographic separation from other compounds with similar physicochemical properties, particularly structural isomers. thermofisher.com

A significant hurdle in the analysis of this compound is its resolution from the structural isomer succinic acid. nih.govthermofisher.comthermofisher.comresearchgate.net Succinic acid has the same molecular weight and a similar fragmentation pattern, which can cause severe interference in mass spectrometric detection. thermofisher.comnih.gov Furthermore, succinic acid is often present at much higher physiological concentrations, exacerbating the issue. nih.govthermofisher.com

Achieving baseline chromatographic separation is therefore critical. Innovations to address this challenge include:

Specialized Column Chemistries: While standard C18 columns are used, alternative column chemistries have been explored. These include aqueous normal phase (ANP) and hydrophilic interaction liquid chromatography (HILIC) columns, which can offer different selectivity for polar compounds. sjsu.eduhelixchrom.com

Optimized Mobile Phases: Careful selection of mobile phase composition, pH, and gradient elution profiles is crucial to maximize the resolution between isomeric peaks. nih.gov

Derivatization for MS Selectivity: An innovative approach involves derivatizing both this compound and its interfering isomer (e.g., succinic acid) to form di-butyl esters. While this may not improve chromatographic separation, the resulting derivatives exhibit significantly different fragmentation patterns in the mass spectrometer. This allows for their distinct quantification using MS/MS, even if they co-elute from the LC column, effectively transforming a chromatographic challenge into a solvable mass spectrometric problem. nih.govresearchgate.net

Sample Processing and Derivatization for Enhanced Analytical Performance

Proper sample preparation is essential to remove interfering substances, concentrate the analyte, and improve analytical performance. oup.com The choice of technique depends on the biological matrix (e.g., plasma, urine) and the subsequent analytical method.

Common sample processing techniques include:

Protein Precipitation: A simple and rapid method where a solvent like acetonitrile or methanol is added to a plasma or serum sample to precipitate proteins. nih.govpafmj.orgthermofisher.comnih.gov The supernatant containing the analyte is then collected for analysis.

Solid-Phase Extraction (SPE): A more selective technique where the sample is passed through a cartridge containing a solid sorbent. nih.govoup.com For organic acids, a strong anion-exchange (SAX) or a mixed-mode weak anion exchange (WAX) sorbent can be used to retain this compound while washing away neutral and cationic interferences. thermofisher.comoup.com The purified analyte is then eluted with a suitable solvent. oup.com

Ultrafiltration: A physical method that uses a semipermeable membrane to separate the analyte from high-molecular-weight compounds like proteins. springernature.com

Derivatization is often employed to enhance analytical performance by:

Improving Chromatographic Behavior: Converting the polar carboxyl groups into less polar esters (e.g., butyl esters) improves retention on reversed-phase columns. researchgate.netthermofisher.com

Increasing Ionization Efficiency: Derivatization can significantly enhance the signal response in the mass spectrometer. thermofisher.com For instance, butylation allows for efficient positive mode electrospray ionization. thermofisher.com

Enhancing Volatility for GC: As mentioned, derivatization is a prerequisite for GC-MS analysis to make the analyte volatile. nih.gov

| Technique | Purpose | Reagents/Materials | Source |

| Protein Precipitation | Remove proteins | Acetonitrile, Methanol | nih.govpafmj.orgthermofisher.com |

| Solid-Phase Extraction | Remove interferences, concentrate analyte | Strong Anion-Exchange (SAX) Cartridges | nih.govoup.com |

| Butylation (Derivatization) | Improve LC retention & ESI efficiency | HCl in n-butanol | researchgate.netthermofisher.com |

| PFB-Esterification (Derivatization) | Increase volatility for GC-MS | Pentafluorobenzyl Bromide (PFB-Br) | nih.gov |

Validation and Quality Control in Research Assays for this compound

To ensure that analytical results are reliable and reproducible, any method for quantifying this compound must undergo rigorous validation. pafmj.org Validation studies assess various performance characteristics according to established guidelines. nih.gov

Key validation parameters include:

Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of calibrators and evaluating the correlation coefficient (R²) of the resulting curve, which should be close to 1.0. nih.govresearcher.life

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV) and is assessed at different concentrations within a single run (intra-assay precision) and across different runs (inter-assay precision). oup.comnih.govnih.gov

Accuracy: The closeness of the mean test result to the true value. It is often evaluated through recovery studies, where a known amount of the analyte is spiked into a sample matrix and the measured concentration is compared to the expected concentration. nih.govnih.gov

Sensitivity: The lowest concentration of the analyte that can be reliably measured. This is defined by the Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ). pafmj.orgnih.gov

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as isomers, metabolites, or matrix components. pafmj.org

The use of quality control (QC) samples at multiple concentrations in every analytical batch is standard practice to monitor the ongoing performance of the assay. thermofisher.com

| Validation Parameter | Typical Performance Metric | Source |

| Linearity (R²) | > 0.995 | researcher.life |

| Inter-assay Precision (CV) | 5.0% - 6.7% | nih.govoup.com |

| Intra-assay Precision (CV) | 2.4% - 4.4% | nih.gov |

| Accuracy (Recovery) | 97.9% - 100.1% | nih.gov |

| Lower Limit of Quantification | 0.044 µmol/L | nih.govresearchgate.net |

Cellular and Subcellular Consequences of 3 Methylmalic Acid Metabolic Perturbations

Impact on Mitochondrial Bioenergetics and Function

Mitochondria are profoundly affected in conditions with elevated 3-methylmalic acid. The accumulation of toxic metabolites is considered a primary driver of mitochondrial dysfunction, leading to impaired energy production, structural abnormalities, and increased oxidative stress. nih.govnih.gov This mitochondrial distress is a key factor in the multi-organ pathology seen in MMA. nih.gov

A central consequence of metabolic perturbations from this compound is the severe impairment of mitochondrial energy homeostasis. plos.org The accumulation of methylmalonic acid (MMA) and other related organic acids directly disrupts the process of oxidative phosphorylation, the primary pathway for ATP generation in cells. nih.gov

Research has identified MMA as a mitochondrial toxin that can inhibit the electron transport chain (ETC), specifically targeting Complex II (succinate dehydrogenase). nih.gov This inhibition disrupts the flow of electrons, which is essential for creating the proton gradient that drives ATP synthase. nih.govkhanacademy.orgwikipedia.org The consequence is a significant reduction in ATP synthesis. nih.govnih.gov Studies using C6 rat glioma cells demonstrated that exposure to MMA for 48 hours significantly reduced both routine cell respiration and ATP levels. nih.gov This energy deficit is particularly damaging to cells with high metabolic rates, contributing to the neurological and renal symptoms observed in MMA. nih.govnih.gov The disruption of the ETC not only curtails ATP production but also leads to a collapse of the mitochondrial membrane potential. nih.gov

Table 1: Effects of Methylmalonic Acid on Mitochondrial Bioenergetics

| Parameter | Observed Effect | Mechanism/Comment | Source |

|---|---|---|---|

| ATP Production | Significantly Decreased | Impairment of oxidative phosphorylation and electron transport chain function. | nih.govnih.gov |

| Cellular Respiration | Reduced | Inhibition of mitochondrial respiratory chain complexes, particularly Complex II. | nih.govnih.gov |

| Mitochondrial Membrane Potential (ΔΨm) | Collapsed | Disruption of the proton gradient across the inner mitochondrial membrane due to ETC inhibition. | nih.gov |

| Electron Transport Chain (ETC) | Inhibited | MMA acts as a toxin, with evidence pointing to inhibition of Complex II. | nih.gov |

The inefficient transfer of electrons along a compromised ETC inevitably leads to the increased production of reactive oxygen species (ROS), such as superoxide (B77818) radicals. nih.gov This surge in ROS generation overwhelms the cell's antioxidant defenses, resulting in a state of oxidative stress. nih.govnih.govnih.gov

Multiple studies have confirmed that fibroblasts from MMA patients exhibit a significant increase in intracellular ROS levels. nih.gov This intrinsic oxidative stress is a key component of the pathophysiology. nih.gov Research has identified mitochondrial glycerophosphate dehydrogenase (mGPDH) as an important source of ROS in MMA patient fibroblasts. nih.gov The accumulation of MMA has been shown to directly provoke oxidative damage, including lipid peroxidation and protein oxidation, in nerve terminals and the striatum of young rats. nih.gov This oxidative damage is believed to contribute significantly to the neurodegeneration seen in the disease. nih.gov The interplay between MMUT deficiency, mitochondrial dysfunction, and oxidative stress can create a damaging feed-forward loop, exacerbating cellular injury. nih.gov

Table 2: Indicators of Oxidative Stress Induced by Methylmalonic Acid

| Indicator | Finding | Model System | Source |

|---|---|---|---|

| Intracellular ROS Content | Significantly Increased | Cultured fibroblasts from MMA patients | nih.gov |

| 2′,7′-dichlorofluorescein (DCF) Oxidation | Strongly Induced by MMA | Brain synaptosomes from young rats | nih.gov |

| Lipid Peroxidation (TBARS) | Increased | Brain synaptosomes and striatum of rats | nih.gov |

| Protein Oxidative Damage (Carbonyl Content) | Increased | Brain synaptosomes and striatum of rats | nih.gov |

| Antioxidant Defenses (Glutathione Peroxidase) | Inhibited | Rat striatum after MMA injection | nih.gov |

Effects on Key Metabolic Cycles (e.g., TCA Cycle)

The tricarboxylic acid (TCA) cycle is a central hub of cellular metabolism, and its proper function is critically dependent on the smooth operation of preceding and interconnected pathways. In MMA, the primary metabolic block is the conversion of L-methylmalonyl-CoA to succinyl-CoA, an essential intermediate of the TCA cycle. nih.govnih.gov This block has two major consequences: a lack of anaplerotic substrate (succinyl-CoA) to replenish the cycle and the accumulation of upstream metabolites that can exert inhibitory effects. nih.govnih.gov

The resulting decrease in TCA cycle function impairs the cell's capacity to generate reducing equivalents (NADH and FADH₂) for the electron transport chain, further compounding the energy deficit. nih.govspringernature.com Studies in a mouse model of MMA have revealed decreased amounts and enzymatic activity of specific TCA cycle enzymes, such as oxoglutarate dehydrogenase (Ogdh). nih.gov This suggests that the pathology involves not just "toxic inhibition" by metabolites but also a reduction in the quantity of key metabolic enzymes. nih.gov Furthermore, the accumulation of succinyl-CoA due to deficiencies in downstream enzymes like succinyl-CoA ligase can feedback-inhibit the metabolism of methylmalonyl-CoA, exacerbating the accumulation of MMA. researchgate.net

Mechanistic Insights into Cellular Toxicity

The cellular damage in MMA extends beyond energy failure and oxidative stress. The accumulation of reactive acyl-CoA species, particularly methylmalonyl-CoA, drives novel forms of cellular toxicity. nih.govnih.gov

A recently discovered disease mechanism is the widespread, aberrant post-translational modification (PTM) of proteins by reactive metabolites. nih.gov In MMA, the buildup of methylmalonyl-CoA leads to a non-enzymatic PTM known as methylmalonylation, where methylmalonyl groups are attached to lysine (B10760008) residues on various proteins. nih.govnih.gov

Mass spectrometry analyses of liver tissue from human MMA patients and mouse models have revealed that this aberrant acylation is heavily concentrated on mitochondrial and metabolic regulatory proteins. nih.gov Key enzymes within the TCA cycle, the urea (B33335) cycle (e.g., Carbamoyl phosphate (B84403) synthetase 1, CPS1), and glycine (B1666218) cleavage pathway are targets of this modification. nih.govnih.gov This methylmalonylation is predicted to inhibit the function of these critical enzymes, contributing directly to the observed metabolic dysregulation. nih.gov For instance, the sirtuin SIRT5, a mitochondrial enzyme that normally removes such modifications, is itself a target of methylmalonylation, which dampens its ability to perform its protective de-acylating function. nih.gov

The metabolic chaos induced by this compound accumulation also perturbs cellular signaling. The induction of apoptosis, or programmed cell death, has been identified as a significant consequence. nih.gov Studies in patient fibroblasts show a higher rate of apoptosis that primarily involves the mitochondrial/caspase-dependent pathway, likely triggered by the sustained oxidative stress and energy crisis. nih.gov

Furthermore, proteomic analyses have begun to uncover other affected pathways. In one study of MMA models, functional enrichment analysis of the proteome highlighted the "VEGFA-VEGFR2 signaling pathway" as a significantly affected network, suggesting potential impacts on angiogenesis or vascular homeostasis. nih.gov The accumulation of MMA has also been linked to secondary excitotoxicity in neuronal cells, a process where excessive stimulation of glutamate (B1630785) receptors leads to cell damage, implying a disruption in neurotransmitter signaling and homeostasis. researchgate.net

Q & A

Q. How can in silico models complement experimental studies of this compound’s pharmacokinetics?

- Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling using software like GastroPlus or PK-Sim. Input parameters include logP, pKa, and tissue-specific clearance rates. Validate predictions against in vivo absorption/distribution data from rodent studies .

Experimental Design & Best Practices

Q. What ethical and practical considerations apply to in vivo studies of this compound toxicity?

- Methodological Answer : Follow ARRIVE guidelines for animal studies, including sample size justification and randomization. Monitor biomarkers like serum creatinine (renal function) and alanine transaminase (hepatic injury). Use humane endpoints and obtain institutional animal care committee approval .

Q. How should researchers design longitudinal studies to assess this compound accumulation in chronic exposure models?

- Methodological Answer : Implement repeated sampling (e.g., blood, urine) at defined intervals. Use mixed-effects models to account for intra-subject variability. Include terminal time points for tissue burden analysis (e.g., liver, kidney) via LC-MS/MS .

Q. What interdisciplinary approaches enhance research on this compound’s biomedical applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.